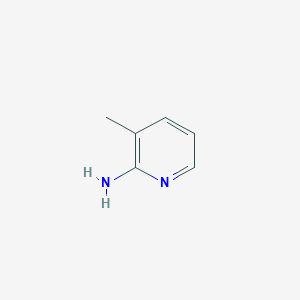

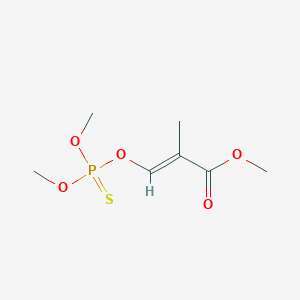

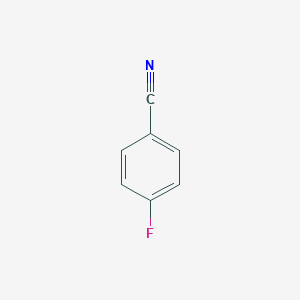

![molecular formula C24H40O5 B033423 (4S)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-hydroxypentanoic acid CAS No. 108266-90-6](/img/structure/B33423.png)

(4S)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-hydroxypentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is of significant interest due to its complex structure and potential implications in various fields of chemistry and biology. Its synthesis and analysis contribute to a deeper understanding of steroid-like molecules and their applications.

Synthesis Analysis

The synthesis of related cyclopenta[a]phenanthrenes involves multi-step chemical reactions starting from simpler precursors, often employing high-pressure Diels-Alder cycloaddition reactions followed by dehydrogenation and aromatization processes to achieve the desired structure (Marrocchi et al., 1996).

Molecular Structure Analysis

The molecule's structure includes several stereocenters and functional groups, contributing to its complex three-dimensional shape. X-ray diffraction analysis has been used to determine the absolute configuration of similar molecules, providing insights into their stereochemistry (Hu, Sherwin, & Covey, 1995).

Chemical Reactions and Properties

Cyclopenta[a]phenanthrenes undergo various chemical reactions, including cyclization and aromatization. The direction of these reactions can be influenced by factors such as the acidity of the medium (Sal’nikov et al., 2013).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystalline structure, are crucial for understanding the behavior of the compound under different conditions. The crystal structure analysis reveals the conformational aspects and molecular packing within the crystal lattice (Zhou et al., 2015).

Chemical Properties Analysis

Chemical properties, including reactivity with various reagents and stability under different conditions, are vital for applications in synthesis and material science. Studies on similar compounds provide insights into their reactivity patterns and potential applications (Shaheen et al., 2014).

Aplicaciones Científicas De Investigación

Inhibition of Androgen Biosynthesis

(4S)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-hydroxypentanoic acid and its derivatives have been studied for their potential to inhibit androgen biosynthesis. The focus is on exploring their chemical structure and biological implications, specifically targeting steroid-related pathways (Djigoué, Simard, Kenmogne, & Poirier, 2012).

Cardiac Applications

Research has identified a compound structurally related to (4S)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-hydroxypentanoic acid as a cardiac aglycone. Extracted from the root bark of Periploca sepium Bunge, this compound has implications for heart-related therapies (Zhang, Bao, Wu, Yu, & Li, 2012).

Antimicrobial and Antitumor Activities

Triorganotin(IV) derivatives of sodium deoxycholate, a compound structurally related to (4S)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-hydroxypentanoic acid, have shown promising results in antimicrobial and antitumor activities. This research highlights the potential use of such compounds in developing new therapeutic agents (Shaheen, Ali, Rosario, & Shah, 2014).

Liver X Receptor Agonists

Derivatives of bile acids, including (4S)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-hydroxypentanoic acid, have been synthesized and evaluated as Liver X receptor (LXR) agonists. This research opens up possibilities for these compounds in regulating cholesterol metabolism and potentially treating related diseases (Ching, 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(4S)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-hydroxypentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O5/c1-13(19(26)12-21(28)29)16-4-5-17-22-18(7-9-24(16,17)3)23(2)8-6-15(25)10-14(23)11-20(22)27/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,15+,16+,17-,18-,19?,20-,22-,23-,24+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSHXEXQGICLQN-UPFZGEOISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C)C(CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C)C(CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

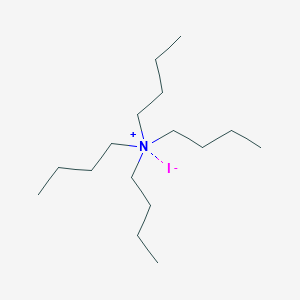

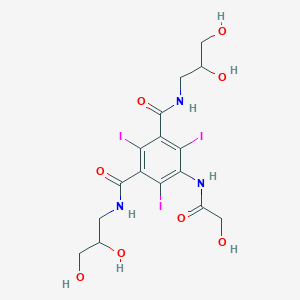

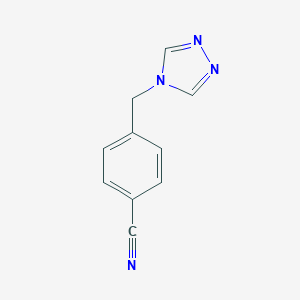

![(1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid](/img/structure/B33370.png)